molecular formula C18H20N6S B12236402 5-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile

5-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile

Cat. No.: B12236402
M. Wt: 352.5 g/mol
InChI Key: FWMPCQOMCANSNM-UHFFFAOYSA-N
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Description

5-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile involves multiple steps, starting from readily available starting materials. The key steps typically include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 5-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H20N6S

Molecular Weight

352.5 g/mol

IUPAC Name

5-[4-(2-methylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C18H20N6S/c1-25-18-21-16-4-2-3-15(16)17(22-18)24-9-7-23(8-10-24)14-6-5-13(11-19)20-12-14/h5-6,12H,2-4,7-10H2,1H3

InChI Key

FWMPCQOMCANSNM-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=CN=C(C=C4)C#N

Origin of Product

United States

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